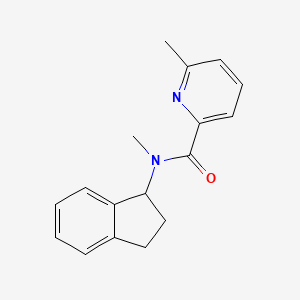
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide, also known as DMXAA, is a synthetic compound that has been extensively studied for its potential use in cancer treatment. DMXAA was first discovered in the 1990s and has since been the subject of numerous scientific studies. In
作用機序
The exact mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is not fully understood. However, it is believed to work by stimulating the immune system to attack cancer cells. N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has been shown to activate immune cells, such as macrophages and dendritic cells, which then release cytokines and other immune system molecules that can kill cancer cells.
Biochemical and Physiological Effects
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha and interferon-alpha, which are involved in the immune response. N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has also been shown to increase the production of nitric oxide, which can help to kill cancer cells.
実験室実験の利点と制限
One advantage of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is that it has been extensively studied in preclinical models, and its anti-tumor activity has been well documented. However, one limitation of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is that it has not yet been approved for use in humans, and its safety and effectiveness in humans are not yet fully known.
将来の方向性
There are a number of future directions for N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide research. One area of interest is in the development of combination therapies that include N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is in the development of new formulations of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide that can improve its effectiveness and reduce its toxicity. Finally, there is interest in understanding the mechanism of action of N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide in more detail, which could lead to the development of new drugs that target the immune system in cancer treatment.
Conclusion
In conclusion, N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide is a synthetic compound that has shown promise as a potential cancer treatment. Its anti-tumor activity has been well documented in preclinical studies, and it has been shown to enhance the effectiveness of chemotherapy and radiation therapy. However, its safety and effectiveness in humans are not yet fully known, and more research is needed to fully understand its mechanism of action and potential uses in cancer treatment.
合成法
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide can be synthesized using a multi-step process that involves the reaction of 2,3-dihydro-1H-indene-2-carboxylic acid with various reagents. The final product is obtained by reacting the intermediate compound with N,N-dimethylformamide dimethyl acetal and pyridine-2-carboxylic acid.
科学的研究の応用
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in a variety of cancer cell lines, including lung, breast, and colon cancer. N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide has also been shown to enhance the effectiveness of chemotherapy and radiation therapy in preclinical studies.
特性
IUPAC Name |
N-(2,3-dihydro-1H-inden-1-yl)-N,6-dimethylpyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-12-6-5-9-15(18-12)17(20)19(2)16-11-10-13-7-3-4-8-14(13)16/h3-9,16H,10-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTLQEXFECEZRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)C(=O)N(C)C2CCC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


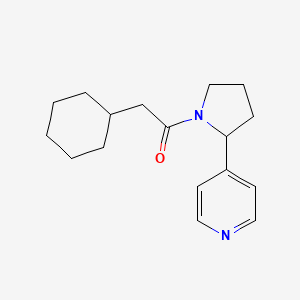

![Cyclopentyl-[4-(2-methylcyclopropanecarbonyl)piperazin-1-yl]methanone](/img/structure/B7493963.png)

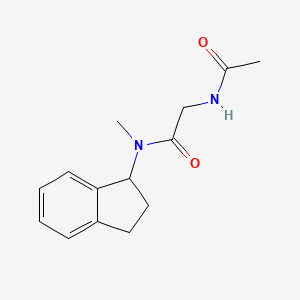

![N-[1-(1-benzofuran-2-yl)ethyl]-N-methyloxane-4-carboxamide](/img/structure/B7493992.png)

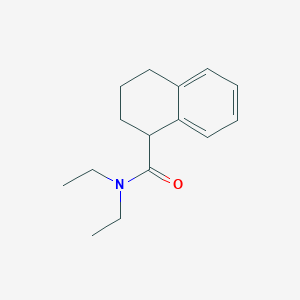

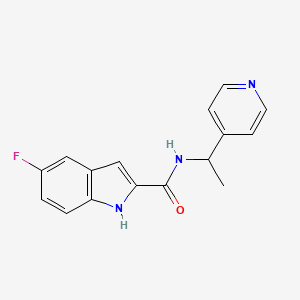
![[2-(4-Methylphenyl)pyrrolidin-1-yl]-pyridin-4-ylmethanone](/img/structure/B7494021.png)
![1-[4-(Cyclopentanecarbonyl)piperazin-1-yl]-2-methylbutan-1-one](/img/structure/B7494038.png)